molecular formula C14H10N2O2S B11812783 Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11812783
M. Wt: 270.31 g/mol
InChI Key: APMSECCDCVZLBT-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining pyridine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound is characterized by:

  • Molecular Formula : C13H10N2O2S
  • CAS Number : 1344692-76-7
  • IUPAC Name : this compound

The thieno-pyridine moiety is known for its role in various biological activities, including anticancer properties.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. Notably, research has focused on its effects against triple-negative breast cancer (TNBC) cell lines.

Case Study: Effects on TNBC Cell Lines

A study evaluated the compound's effects on two TNBC cell lines, MDA-MB-231 and MDA-MB-468. The findings included:

  • Growth Inhibition : The compound exhibited significant growth inhibition in both cell lines with a GI50 concentration of approximately 13 µM.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in the cell cycle progression.
Cell LineGI50 Concentration (µM)Effect on Cell Cycle
MDA-MB-23113Increased G0/G1 phase
MDA-MB-468Not specifiedNot specified

These results indicate that this compound may induce cell cycle arrest in TNBC cells, which is a desirable effect for therapeutic agents targeting cancer.

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. While apoptosis was not significantly affected (no alterations in PARP or caspase-3 levels), the compound's ability to alter cell cycle dynamics suggests it may interfere with growth factor signaling or cyclin-dependent kinase activity.

Comparative Analysis with Other Compounds

In comparative studies with other thieno-pyridine derivatives, this compound showed promising results similar to established anticancer agents like Sorafenib. This positions it as a potential candidate for further development.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3

InChI Key

APMSECCDCVZLBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3

Origin of Product

United States

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